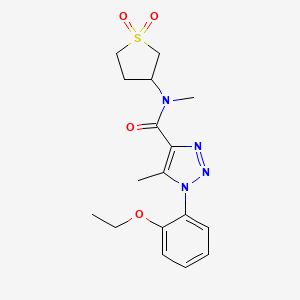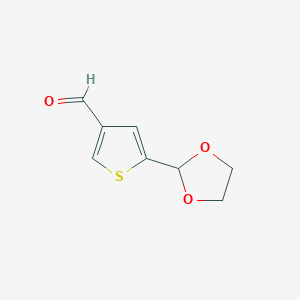
5-(1,3-ジオキソラン-2-イル)チオフェン-3-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiophene derivatives, including those similar to 5-(1,3-Dioxolan-2-yl)thiophene-3-carbaldehyde, often involves catalyzed coupling reactions, such as Suzuki coupling, to introduce various functional groups and achieve complex molecular architectures (Zhang et al., 2016). Lewis base catalyzed [3+2] cycloaddition reactions have also been utilized for the facile synthesis of 3-aldehyde-2-substituted thiophenes (Shi et al., 2015), showcasing the versatility of synthetic routes available for constructing thiophene frameworks.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by spectroscopic techniques and crystallographic analysis, revealing the influence of substituents on the planarity and electronic distribution within the thiophene core. The synthesis and structural elucidation of thiophene derivatives demonstrate the effect of different functional groups on the molecule's geometry and electronic properties (Quoc et al., 2019).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including thioacetalization, chloromethylation, and oxidation, allowing for the introduction of diverse functional groups and the formation of complex molecules. The reactivity of thiophene compounds, such as 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde, towards different reagents underlines the versatility of thiophene chemistry in synthesizing novel compounds with unique properties (Papernaya et al., 2009).
Physical Properties Analysis
The physical properties of thiophene derivatives, including solubility, melting points, and photophysical properties, are significantly influenced by their molecular structures. Studies on substituted thiophene-2-carbaldehydes highlight the relationship between structure and physicochemical properties, such as UV-Vis and fluorescence, critical for applications in materials science (Tokárová & Biathová, 2018).
Chemical Properties Analysis
The chemical properties of thiophene derivatives, such as their reactivity towards nucleophiles and electrophiles, oxidation, and polymerization potential, are central to their utility in various applications. The synthesis and reaction of thiophene-2-carbaldehydes with different reagents demonstrate the chemical versatility of thiophene derivatives, enabling the creation of a wide range of materials with tailored properties (Obushak et al., 2008).
科学的研究の応用
チオフェン誘導体の合成における役割
チオフェン系アナログには、「5-(1,3-ジオキソラン-2-イル)チオフェン-3-カルバルデヒド」などがあり、生物学的に活性な化合物の潜在的なクラスとして、ますます多くの科学者の注目を集めています . これらの化合物は、医薬品化学者がさまざまな生物学的効果を持つ高度な化合物を改良するために重要な役割を果たしています .
工業化学と材料科学
チオフェン誘導体は、工業化学および材料科学において腐食防止剤として利用されています . つまり、「5-(1,3-ジオキソラン-2-イル)チオフェン-3-カルバルデヒド」は、これらの分野でも使用される可能性があります。
有機半導体
チオフェンを介した分子は、有機半導体の発展において重要な役割を果たしています . したがって、「5-(1,3-ジオキソラン-2-イル)チオフェン-3-カルバルデヒド」は、新しい有機半導体の開発に使用できる可能性があります。
有機電界効果トランジスタ (OFET)
チオフェン誘導体は、有機電界効果トランジスタ (OFET) の製造にも使用されています . これは、「5-(1,3-ジオキソラン-2-イル)チオフェン-3-カルバルデヒド」がこれらのデバイスの製造に使用できる可能性があることを示唆しています。
有機発光ダイオード (OLED)
チオフェン誘導体は、有機発光ダイオード (OLED) の製造に使用されています . これは、「5-(1,3-ジオキソラン-2-イル)チオフェン-3-カルバルデヒド」がOLEDの製造に使用できる可能性があることを意味します。
薬理学的特性
チオフェン環系を持つ分子は、抗がん、抗炎症、抗菌、降圧、抗アテローム性動脈硬化などの多くの薬理学的特性を示します . これは、「5-(1,3-ジオキソラン-2-イル)チオフェン-3-カルバルデヒド」が、これらの特性を持つ新薬の開発に潜在的に使用できる可能性があることを示唆しています。
Safety and Hazards
特性
IUPAC Name |
5-(1,3-dioxolan-2-yl)thiophene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-4-6-3-7(12-5-6)8-10-1-2-11-8/h3-5,8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPDLKNPIOJKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CS2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


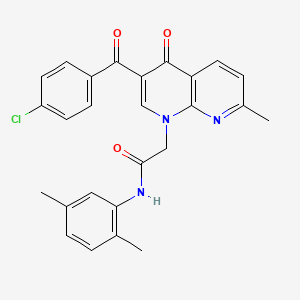
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorobenzyl)piperidine-1-carboxamide](/img/structure/B2494678.png)

![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494681.png)
![(Furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine](/img/structure/B2494685.png)
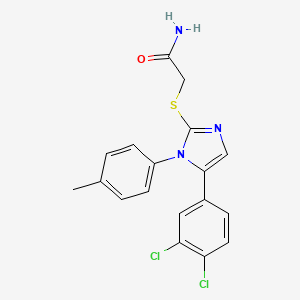
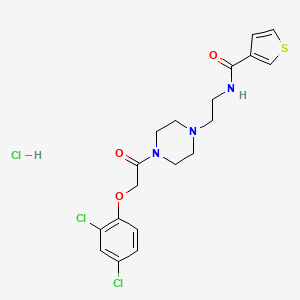

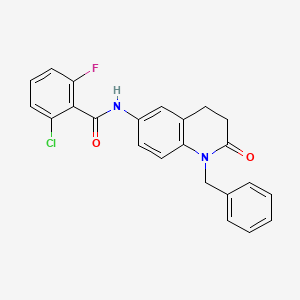
![N-(2-chlorobenzyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2494695.png)
